4-Isobutyl-3-methylpyridine
Description
4-Isobutyl-3-methylpyridine is a pyridine derivative featuring an isobutyl group at the 4-position and a methyl group at the 3-position of the pyridine ring. Pyridine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties. The isobutyl group introduces significant steric bulk and lipophilicity, while the methyl group contributes to moderate electron-donating effects.
Properties
CAS No. |
112945-10-5 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.237 |
IUPAC Name |
3-methyl-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)6-10-4-5-11-7-9(10)3/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
LPSPNJDWBNWDDB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)CC(C)C |
Synonyms |
Pyridine, 3-methyl-4-(2-methylpropyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following analysis compares 4-Isobutyl-3-methylpyridine with structurally related pyridine compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects and Electronic Properties
- 4-Amino-3-methylpyridine (): The amino group at the 4-position is strongly electron-donating, activating the pyridine ring toward electrophilic substitution. This polar substituent enhances solubility in aqueous media via hydrogen bonding. In contrast, the isobutyl group in this compound is electron-donating but highly hydrophobic, reducing water solubility and increasing lipid membrane permeability .
- 4-Methyl-3-nitropyridin-2-amine () : The nitro group is electron-withdrawing, deactivating the ring and directing electrophilic attacks to specific positions. This contrasts with the electron-donating isobutyl and methyl groups in this compound, which activate the ring for reactions like alkylation or acylation .
- 3-Iodo-4-methoxypyridine () : The iodine atom (bulky, polarizable) and methoxy group (moderately electron-donating) create a balance of steric hindrance and electronic activation. Compared to the isobutyl group, iodine’s electronegativity may favor halogen-bonding interactions in drug design .
Physicochemical Properties
Pharmacological Implications
- This property is advantageous in CNS-targeting drug design.
- Steric Effects in Target Binding : The branched isobutyl group may reduce binding affinity to enzymes with narrow active sites, unlike linear substituents (e.g., ethyl or propyl) in other pyridines () .
Research Findings and Trends
- Drug Design : Pyridines with alkyl substituents (e.g., methyl, isobutyl) are explored for antimalarial and anticancer applications due to their metabolic stability .
- Materials Science : Bulky substituents like isobutyl improve thermal stability in polymers, as seen in high-melting pyridine derivatives () .
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